molecular formula C28H36N2O3S B12797488 Lauryl isoquinolinium saccharinate CAS No. 7444-81-7

Lauryl isoquinolinium saccharinate

Cat. No.: B12797488
CAS No.: 7444-81-7
M. Wt: 480.7 g/mol
InChI Key: AVZICXRYXLCFCK-UHFFFAOYSA-M
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Description

Lauryl isoquinolinium saccharinate (C₂₈H₃₆N₂O₃S, molecular weight: 480.66) is a quaternary ammonium compound comprising a lauryl (dodecyl) chain, an isoquinolinium cation, and a saccharinate anion. It is a reddish-brown, vaseline-like substance with a distinct odor, primarily used in cosmetic formulations as a preservative and surfactant due to its antimicrobial and emulsifying properties .

Key Properties and Standards (from ):

  • Purity: ≥90.0% active ingredient.
  • Identification Tests: Reaction with acidic bromophenol blue yields a pale blue color. Reaction with resorcinol and sulfuric acid produces green fluorescence under alkaline conditions.
  • Purity Limits: Heavy metals (<20 ppm), sulfur (<2 ppm).
  • Quantitative Analysis: Titration with lauryl sulfate solution (0.004 mol/L; 1 mL ≈ 1.9226 mg of C₂₈H₃₆N₂O₃S).

Properties

CAS No.

7444-81-7

Molecular Formula

C28H36N2O3S

Molecular Weight

480.7 g/mol

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-olate;2-dodecylisoquinolin-2-ium

InChI

InChI=1S/C21H32N.C7H5NO3S/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h11-12,14-16,18-19H,2-10,13,17H2,1H3;1-4H,(H,8,9)/q+1;/p-1

InChI Key

AVZICXRYXLCFCK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lauryl isoquinolinium saccharinate involves the reaction of lauryl alcohol with isoquinoline derivatives. One common method includes the use of metal catalysts or catalyst-free processes in water . The reaction typically proceeds under mild conditions, ensuring high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using efficient catalytic systems. These methods are designed to minimize environmental impact and maximize product quality. The use of advanced techniques such as continuous flow reactors and green chemistry principles is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Lauryl isoquinolinium saccharinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of lauryl isoquinolinium saccharinate involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. This antimicrobial effect is primarily due to the presence of the isoquinoline moiety, which targets specific pathways in microorganisms .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Group Analysis

The structural similarity of compounds is assessed based on shared functional groups, carbon chain lengths, and degradation pathways (). Below is a comparative analysis:

Table 1: Structural Comparison
Compound Functional Groups Molecular Weight Key Structural Features
Lauryl isoquinolinium saccharinate Quaternary ammonium, sulfonate 480.66 Lauryl chain, aromatic isoquinolinium cation
Sodium saccharinate Sulfonate 205.17 Sodium cation, saccharin-derived anion
Lauryl methacrylate Ester, methacrylate 298.45 Lauryl chain, polymerizable methacrylate
N-Lauryl-N-carbomethoxyethyl-N-carboxymethylvinylamine Amine, ester, carboxylate Not specified Branched lauryl chain, multifunctional groups

Key Observations :

  • The lauryl chain in this compound and lauryl methacrylate imparts hydrophobicity, but the former’s ionic nature enables surfactant functionality, while the latter contributes to polymer flexibility .
  • The saccharinate anion shared with sodium saccharinate provides solubility and stability, but the cationic component (isoquinolinium vs. sodium) dictates application differences (cosmetic vs. electrodeposition) .
Table 2: Application and Performance Comparison
Compound Primary Applications Key Functional Properties
This compound Cosmetic preservatives, surfactants Antimicrobial, emulsifying, low toxicity
Sodium saccharinate Electroplating additives Grain refinement, stress reduction in Ni-Fe alloys
Lauryl methacrylate Polymer additives, adhesives Hydrophobicity, chemical resistance
Lauryl sulfate compounds Surfactants, detergents Foaming, emulsifying

Performance Insights :

  • Antimicrobial Efficacy: this compound’s quaternary ammonium structure provides superior antimicrobial activity compared to non-ionic lauryl methacrylate but is less foaming than lauryl sulfates .
  • Material Science: Sodium saccharinate enhances microhardness in Ni-Fe alloys by refining grain structure, whereas this compound’s role is unrelated to metallurgy .
  • Polymer Chemistry: Lauryl methacrylate improves flexibility in adhesives, a property absent in ionic this compound .

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